Cas no 338791-28-9 (1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole)
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]-1H-1,3-benzodiazole
- 1-[(4-CHLOROBENZYL)OXY]-2-(4-CHLOROPHENYL)-1H-1,3-BENZIMIDAZOLE
- 2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole
- SMR000169349
- MLS000543381
- Bionet1_000431
- BDBM57364
- cid_3465911
- HMS569B13
- REGID_for_CID_3465911
- HMS2396K14
- 1-(4-chlorobenzyl)oxy-2-(4-chlorophenyl)benzimidazole
- 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
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- Inchi: 1S/C20H14Cl2N2O/c21-16-9-5-14(6-10-16)13-25-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2
- InChI Key: BMKCCEUMCZXRNL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=NC2C=CC=CC=2N1OCC1C=CC(=CC=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 422
- XLogP3: 6.3
- Topological Polar Surface Area: 27
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A924203-1g |
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-1H-1,3-benzodiazole |
338791-28-9 | 90% | 1g |
$350.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670866-1mg |
1-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338791-28-9 | 98% | 1mg |
¥436 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670866-2mg |
1-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338791-28-9 | 98% | 2mg |
¥619 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670866-5mg |
1-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338791-28-9 | 98% | 5mg |
¥582 | 2023-04-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670866-10mg |
1-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)-1H-benzo[d]imidazole |
338791-28-9 | 98% | 10mg |
¥809 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00901696-1g |
2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-1H-1,3-benzodiazole |
338791-28-9 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
| Key Organics Ltd | 6F-353S-1MG |
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
338791-28-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 6F-353S-5MG |
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
338791-28-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 6F-353S-10MG |
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
338791-28-9 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 6F-353S-50MG |
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole |
338791-28-9 | >90% | 50mg |
£77.00 | 2025-02-09 |
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Suppliers
1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
Professional Introduction to Compound with CAS No. 338791-28-9 and Product Name: 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
The compound identified by the CAS number 338791-28-9 and the product name 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole represents a significant advancement in the field of pharmaceutical chemistry. This benzimidazole derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of chloro substituents at both the benzyloxy and phenyl positions introduces a high degree of electronic tunability, making this compound a promising candidate for further investigation.
Benzimidazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer effects. The structural motif of benzimidazole is particularly well-suited for drug design due to its ability to form stable complexes with biological targets such as enzymes and receptors. In particular, the 1H-1,3-benzimidazole core has been utilized in the development of several FDA-approved drugs, underscoring its importance in medicinal chemistry.
The specific modification of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole with chloro groups at the 4-position of both the benzyloxy and phenyl moieties enhances its interactome potential. These chloro substituents can participate in various non-covalent interactions, such as π-stacking and halogen bonding, which are crucial for binding affinity and selectivity. The electron-withdrawing nature of chlorine atoms also modulates the electronic distribution within the molecule, influencing its reactivity and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled the rational design of benzimidazole derivatives like 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole. Molecular docking studies have shown that this compound can effectively bind to target proteins involved in various disease pathways. For instance, preliminary simulations suggest that it may interact with kinases and transcription factors, which are key players in cancer signaling pathways. This aligns with the growing interest in developing small-molecule inhibitors for these targets.
In vitro studies have begun to elucidate the biological activity of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole. Initial experiments indicate that it exhibits inhibitory effects on certain enzymes associated with inflammatory responses. The dual chloro substitution pattern appears to enhance its potency by optimizing binding interactions with active sites. Additionally, the compound demonstrates moderate solubility in common organic solvents, which is favorable for formulation development.
The synthesis of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro groups necessitates careful handling to prevent unwanted side reactions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with modern pharmaceutical synthesis practices, ensuring scalability for future clinical applications.
Future research directions include exploring the pharmacological profile of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole in vivo. Animal models will provide insights into its efficacy and safety profiles before human trials can be considered. Furthermore, structure-activity relationship (SAR) studies will be conducted to optimize its chemical scaffold for improved therapeutic outcomes. The integration of machine learning algorithms into drug discovery pipelines may accelerate this process by predicting novel analogs with enhanced properties.
The significance of benzimidazole derivatives in modern medicine cannot be overstated. Their versatility as pharmacophores continues to drive innovation in drug development. The case of 338791-28-9 exemplifies how strategic molecular design can yield compounds with promising therapeutic potential. As research progresses, it is anticipated that derivatives like 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole will contribute to advancements across multiple therapeutic areas.
In conclusion,338791-28-9 and its corresponding product name represent a compelling example of how targeted chemical modifications can yield novel bioactive molecules. The combination of computational modeling and experimental validation provides a robust framework for understanding its mechanism of action and potential clinical applications. As the pharmaceutical industry continues to evolve, compounds like [b]this one[/b] will play a crucial role in addressing unmet medical needs through innovative drug design strategies.
338791-28-9 (1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole) Related Products
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